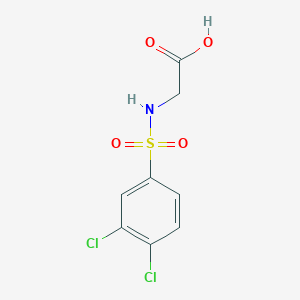

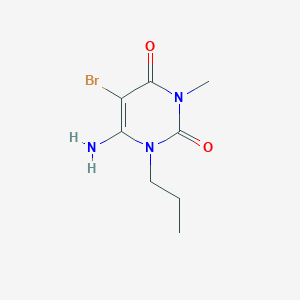

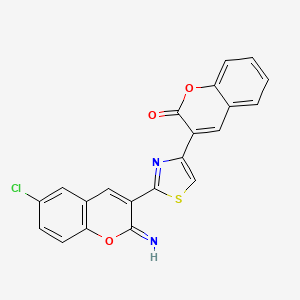

![molecular formula C20H19ClN6 B2879614 N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-79-0](/img/structure/B2879614.png)

N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are considered as privileged core skeleton in biologically active compounds . They are structurally similar to purines, which are widely distributed in nature including amino acids, purines, pyrimidines and many other natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely contain a pyrazolo[3,4-d]pyrimidine core, with a 4-chlorophenyl group attached at the N4 position, a 3,4-dimethylphenyl group attached at the N6 position, and a methyl group attached at the 1 position .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities . The specific chemical reactions this compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as melting point, molecular weight, and NMR data have been reported .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to "N

4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine," has been achieved under microwave irradiation, demonstrating an eco-friendly approach to obtaining these compounds with high yields. These derivatives have been structurally confirmed through various analytical techniques, highlighting the chemical versatility and potential for further functionalization of this core structure (Al-Zaydi, 2009).

Material Science Applications

- Novel polyimides synthesized from diamine monomers, including those related to the structure of interest, have shown high glass transition temperatures, mechanical strength, and thermal stability. These materials are soluble in various organic solvents and can be used to create films with significant potential in electronic and aerospace applications due to their excellent physical properties (Wang et al., 2008).

Biological Activity and Pharmacology

- Research into pyrazolo[3,4-d]pyrimidine analogues has revealed their affinity for A1 adenosine receptors, with certain derivatives showing potential as candidates for further investigation in the context of neurological disorders. This demonstrates the biological relevance of modifications on the pyrazolo[3,4-d]pyrimidine scaffold, suggesting avenues for drug discovery and development (Harden et al., 1991).

Antimicrobial and Anticancer Potential

- Some derivatives synthesized from the core pyrazolo[3,4-d]pyrimidine structure have shown notable antimicrobial and anticancer activities. These findings underscore the potential of these compounds in developing new therapeutic agents, with specific derivatives outperforming standard drugs in efficacy tests (Hafez et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Future research could focus on further exploring the biological activities of this compound and similar pyrazolo[3,4-d]pyrimidine derivatives. This could include testing their activity against various disease models, studying their mechanisms of action, and optimizing their structures for improved activity .

Propiedades

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6/c1-12-4-7-16(10-13(12)2)24-20-25-18(17-11-22-27(3)19(17)26-20)23-15-8-5-14(21)6-9-15/h4-11H,1-3H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKOTVAPFZFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

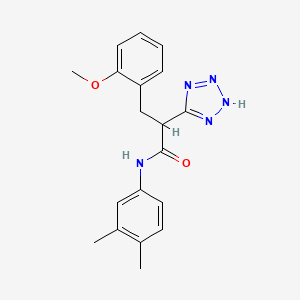

![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)

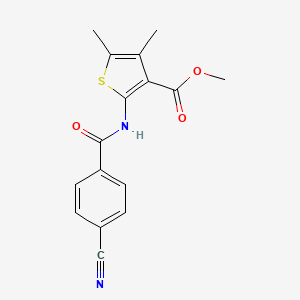

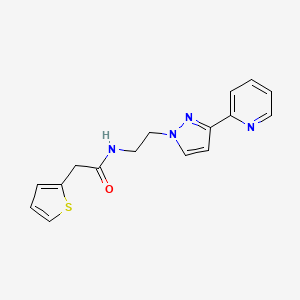

![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)

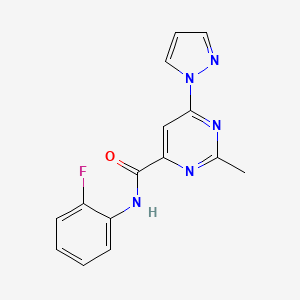

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2879554.png)